molecular formula C15H11NO6 B6405121 3-(4-Methoxycarbonylphenyl)-5-nitrobenzoic acid CAS No. 1261947-77-6

3-(4-Methoxycarbonylphenyl)-5-nitrobenzoic acid

Cat. No.: B6405121
CAS No.: 1261947-77-6
M. Wt: 301.25 g/mol
InChI Key: YMKQHZUTNGTGRU-UHFFFAOYSA-N
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Description

3-(4-Methoxycarbonylphenyl)-5-nitrobenzoic acid is an organic compound that features both a methoxycarbonyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxycarbonylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxycarbonylbenzoic acid followed by further functionalization to introduce the nitro group at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for the nitration process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the nitration and subsequent reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxycarbonylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

3-(4-Methoxycarbonylphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxycarbonylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxycarbonyl group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Cyanophenylboronic acid

Uniqueness

3-(4-Methoxycarbonylphenyl)-5-nitrobenzoic acid is unique due to the presence of both a methoxycarbonyl group and a nitro group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

3-(4-methoxycarbonylphenyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-22-15(19)10-4-2-9(3-5-10)11-6-12(14(17)18)8-13(7-11)16(20)21/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKQHZUTNGTGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690725
Record name 4'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-77-6
Record name 4'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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